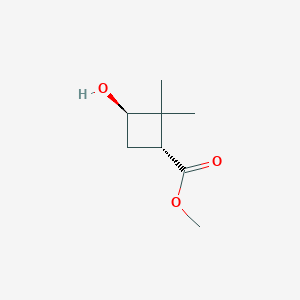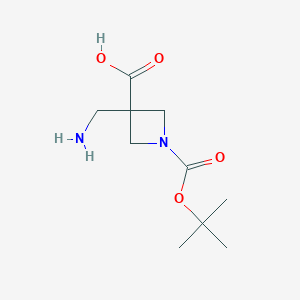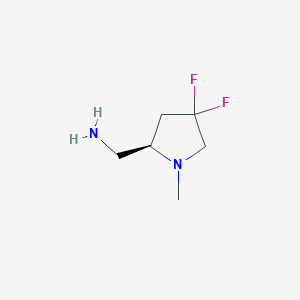
trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate
Descripción general
Descripción
Trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.20 .
Physical And Chemical Properties Analysis
The physical and chemical properties of trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate are not fully detailed in the search results. The compound’s molecular weight is 158.20 , but other properties like boiling point and storage conditions were not specified .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate is a compound with a cyclobutane ring, which is known for its unique chemical and physical properties due to the ring strain in the four-membered ring structure. Cyclobutane derivatives have been synthesized and studied for their various biological activities and applications in medicinal chemistry. For instance, cyclobutylamines were synthesized as conformationally restricted analogues of phenethylamines, though they showed no LSD-like biological activity, indicating the potential specificity of these structures in biochemical interactions (Nichols et al., 1984).
Biological Interactions and Applications
Pharmacological and Biological Interactions
Compounds structurally similar to trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate have been investigated for their interactions with biological systems. For example, cyclopropanecarboxylate derivatives have shown high insecticidal activity, indicating their potential use in pest management. These derivatives displayed a wide spectrum of action and no toxicity towards mammals, suggesting their safe application in various environmental conditions (Ferroni et al., 2015).
Metabolic Pathways and Toxicology Studies
Understanding the metabolic pathways and potential toxicological effects of chemical compounds is crucial in scientific research. Studies on similar compounds, such as the metabolism of trans-cypermethrin by Heliothis species, shed light on the enzymatic interactions and possible toxicological implications of cyclobutane derivatives. These studies are essential to ensure the safe application of these compounds in various fields, including agriculture and pharmaceuticals (Lee et al., 1989).
Safety and Hazards
Propiedades
IUPAC Name |
methyl (1R,3R)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBVPPWGWUOBMX-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C[C@H]1O)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,7-Diaza-spiro[2.5]octane oxalate](/img/structure/B1403436.png)
![(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester](/img/structure/B1403437.png)

![8-Boc-8-azabicyclo[3.2.1]octane-2-methanol](/img/structure/B1403439.png)
![Methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate](/img/structure/B1403440.png)
![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride](/img/structure/B1403442.png)
![endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1403446.png)


![Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1403450.png)

![N-Methyl-N-[(3S)-tetrahydrofuran-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1403455.png)
